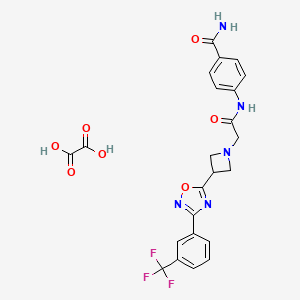

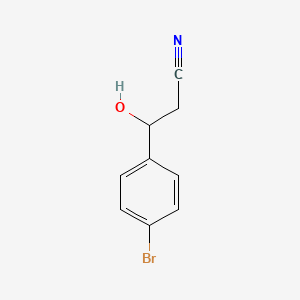

3-(4-Bromophenyl)-3-hydroxypropanenitrile

Vue d'ensemble

Description

3-(4-Bromophenyl)-3-hydroxypropanenitrile (BHPN) is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BHPN is a chiral compound with the chemical formula C10H8BrNO, and it has a molecular weight of 246.08 g/mol.

Applications De Recherche Scientifique

Synthesis Applications

- 3-(4-Bromophenyl)-3-hydroxypropanenitrile is used in the synthesis of tertiary amino alcohols, which are analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).

- It serves as a key component in multicomponent transformations leading to novel compounds with potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

- The compound is used in the synthesis of PI3K/mTOR inhibitors, serving as an important intermediate (Lei et al., 2015).

Antimicrobial Research

- It has been utilized in the design and synthesis of antimicrobial agents, especially in the development of 1,2,3-triazole derivatives showing potent activity against microbial strains (Zhao et al., 2012).

Materials Science

- In materials science, derivatives of 3-(4-Bromophenyl)-3-hydroxypropanenitrile are explored for their nonlinear optical properties, contributing to advancements in semiconductor devices (Shkir et al., 2019).

- Its use in the development of conjugated polythiophenes for tuning electronic properties in various applications, including sensors and organic photovoltaics, is also notable (Gohier, Frère, & Roncali, 2013).

Environmental Applications

- It has been studied in the context of biotransformation, particularly in the degradation of bromoxynil, a halogenated aromatic nitrile herbicide, under various anaerobic conditions (Knight, Berman, & Häggblom, 2003).

Catalysis

- The compound is involved in palladium-catalyzed reactions, particularly in the formation of arylated benzolactones, which are important in synthetic organic chemistry (Matsuda, Shigeno, & Murakami, 2008).

Antifungal Research

- It has been evaluated for its activity against yeasts and molds, demonstrating broad-spectrum in vitro antifungal activity, particularly against Aspergillus species (Buchta et al., 2004).

Optical Properties in Polymers

- Research on postfunctionalization of poly(3-hexylthiophene) with 3-(4-Bromophenyl)-3-hydroxypropanenitrile derivatives has shown significant influence on the optical and photophysical properties of these polymers (Li, Vamvounis, & Holdcroft, 2002).

Propriétés

IUPAC Name |

3-(4-bromophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIXYALEBZJFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3-hydroxypropanenitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)

![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)